Yttrium citrate Y-90

Description

Contextualization of Yttrium-90 as a Therapeutic Radionuclide

Yttrium-90 is a radioactive isotope of yttrium that has garnered substantial interest in therapeutic nuclear medicine, particularly for treating various forms of cancer. wikipedia.orgpatsnap.com It is classified as a pure beta-emitter, which is a primary reason for its therapeutic efficacy. openmedscience.com The beta particles (high-energy electrons) it releases are highly effective at inducing cellular damage and death in targeted tissues. patsnap.comopenmedscience.com

The therapeutic value of Y-90 is defined by its specific radiophysical properties. It possesses a relatively short half-life of approximately 64.1 hours (2.67 days), which is advantageous for clinical use as it delivers a high dose of radiation over a concentrated period, limiting prolonged exposure to healthy tissues. wikipedia.orgopenmedscience.comradiopaedia.org Y-90 decays to stable, non-radioactive Zirconium-90, avoiding long-lived radioactive byproducts. openmedscience.comopenmedscience.comradiopaedia.org The high energy of its beta emission allows for a significant "crossfire" effect, where cells adjacent to the targeted cells are also irradiated, which can be beneficial in treating tumors. patsnap.com This energy results in a limited but effective tissue penetration range, averaging about 2.5 mm, which helps to localize the therapeutic effect and spare surrounding healthy organs from significant radiation damage. openmedscience.comopenmedscience.comnih.gov

Table 1: Physical Properties of Yttrium-90

| Property | Value |

|---|---|

| Half-life | 64.1 hours / 2.67 days wikipedia.orgradiopaedia.org |

| Decay Mode | Beta (β⁻) Emission wikipedia.org |

| Max. Beta Energy | 2.28 MeV radiopaedia.orgnih.gov |

| Avg. Beta Energy | 0.9267 - 0.94 MeV wikipedia.orgnih.govtaylorandfrancis.com |

| Avg. Tissue Penetration | 2.5 mm patsnap.comopenmedscience.comnih.gov |

| Max. Tissue Penetration | 11.0 mm nih.govrsc.org |

Significance of Citrate (B86180) Ligands in Radiometal Complexation

In radiopharmaceutical chemistry, a ligand or chelating agent is a molecule that binds to a central metal ion to form a coordination complex. This process is crucial for controlling the biodistribution and behavior of a therapeutic radionuclide within the body. Citrate, the conjugate base of citric acid, serves as a chelating agent for various radiometals, including yttrium. iaea.orgnih.gov

Citrate ions can form relatively stable complexes with yttrium. iaea.org This complexation is significant as it helps to maintain the radionuclide in a specific chemical form, preventing its inappropriate uptake in non-target tissues like bone. nih.gov For instance, in the application of radiosynoviorthesis (the intra-articular injection of a radioactive substance to treat joint inflammation), Yttrium-90 citrate is used as a colloidal suspension. radiopaedia.orgopenmedscience.com The citrate complex helps to ensure the Y-90 remains as a colloid that distributes evenly throughout the synovial cavity, acting on the inflamed synovial membrane while minimizing leakage from the joint space. openmedscience.com The quality of the citrate suspension is critical for achieving effective ablation of the diseased tissue. openmedscience.com While other chelating agents like DTPA and EDTA have been developed for attaching Y-90 to targeting molecules like monoclonal antibodies, citrate is effective for applications where the radionuclide is intended to remain localized as a simple salt or colloid. nih.govresearchgate.net

Historical Development and Evolution of Yttrium-90 Radiopharmaceuticals

The use of Yttrium-90 for therapeutic purposes dates back to the 1960s, with early investigations into its use for locoregional cancer treatment through a procedure known as radioembolization. rsc.orgnih.govnih.gov This technique involves injecting the radionuclide into the arteries supplying a tumor. wikipedia.org

Over the decades, the formulation of Y-90 radiopharmaceuticals has evolved significantly. One of the earliest applications was in the form of Y-90 needles used for synovectomy, a procedure to remove inflamed joint tissue. rsc.org The development of Y-90 microspheres (both resin and glass-based) in the late 1980s and early 1990s marked a major advancement, particularly for treating liver cancers. wikipedia.orgtaylorandfrancis.comnih.govresearchgate.net These microspheres are designed for selective internal radiation therapy (SIRT). openmedscience.comadvancingnuclearmedicine.com

In the context of radiosynoviorthesis, Yttrium-90 has been used since the 1970s. elsevier.es Initially, Yttrium-90 Silicate was a common formulation for this purpose. However, it was later withdrawn from the market, and Yttrium-90 Citrate emerged as a more refined agent with better characteristics for limiting the escape of the radioactive material from the joint. openmedscience.com Today, Yttrium-90 Citrate is considered a standard agent for radiosynovectomy of large joints like the knee. openmedscience.com Beyond these colloidal forms, research also led to the development of Y-90 attached to targeting molecules, such as in Yttrium-90 edotreotide, which targeted somatostatin (B550006) receptors on neuroendocrine tumors, though it was later superseded by other radionuclides. openmedscience.com This evolution reflects a continuous effort to improve the targeting, stability, and therapeutic efficacy of Y-90-based treatments.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Yttrium-90 citrate |

| Yttrium-90 |

| Zirconium-90 |

| Citric acid |

| Yttrium-90 Silicate |

| Diethylenetriaminepentaacetic acid (DTPA) |

| Ethylenediaminetetraacetic acid (EDTA) |

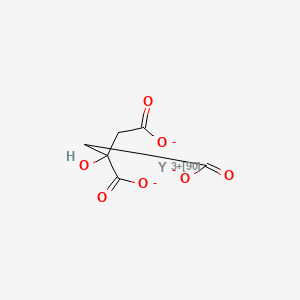

Structure

3D Structure of Parent

Properties

CAS No. |

67023-60-3 |

|---|---|

Molecular Formula |

C6H5O7Y |

Molecular Weight |

279.01 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;yttrium-90(3+) |

InChI |

InChI=1S/C6H8O7.Y/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1+1 |

InChI Key |

YCWCJWQILLXGBP-IEOVAKBOSA-K |

Isomeric SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[90Y+3] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Y+3] |

Origin of Product |

United States |

Radionuclidic Profile of Yttrium 90

Nuclear Decay Characteristics of Yttrium-90

The therapeutic efficacy of ⁹⁰Y is intrinsically linked to its mode of decay and the energetic particles it emits.

Yttrium-90 is a pure beta-minus (β⁻) emitter. nih.gov It decays by emitting a high-energy electron, also known as a beta particle. radiacode.com This decay process has a maximum energy of 2.28 MeV and an average energy of 0.9336 MeV. wikipedia.org The emitted beta particles have a mean tissue penetration of 2.5 mm and a maximum range of approximately 11 mm. nih.govnih.gov This localized energy deposition is a key characteristic for its use in targeted radionuclide therapy. The energy of the emitted beta particles is not discrete but rather exists as a continuous spectrum, ranging from zero up to the maximum decay energy. researchgate.net

Key Beta Emission Properties of Yttrium-90

| Property | Value |

|---|---|

| Maximum Beta Energy | 2.28 MeV wikipedia.orgradiopaedia.org |

| Average Beta Energy | 0.9267 - 0.94 MeV nih.govoncologymedicalphysics.com |

| Mean Tissue Penetration | 2.5 mm nih.gov |

Although predominantly a beta emitter, ⁹⁰Y has a minor decay branch that results in the emission of positrons (β⁺). This occurs in approximately 32 out of every one million decay events (a branching ratio of about 0.0032%). nih.govmdpi.com This small positron yield is sufficient for imaging using Positron Emission Tomography (PET). nih.govwustl.edu ⁹⁰Y PET imaging allows for the quantitative assessment of the microsphere biodistribution after administration. nih.govwustl.edu

Yttrium-90 has a physical half-life of approximately 64.1 hours, or 2.67 days. radiacode.comoncologymedicalphysics.com This half-life is considered suitable for many therapeutic applications, allowing for sufficient time to deliver a therapeutic radiation dose to the target tissue while minimizing prolonged radiation exposure. The primary decay scheme involves the transformation of a neutron within the ⁹⁰Y nucleus into a proton, an electron (the beta particle), and an antineutrino. lnhb.fr This process results in the formation of the stable daughter nuclide, Zirconium-90. lnhb.fr A less frequent decay pathway involves a transition to an excited state of Zirconium-90, which then de-excites by emitting a gamma ray. lnhb.fr

Nuclear Decay Data for Yttrium-90

| Property | Value |

|---|---|

| Half-Life | ~64.1 hours (2.67 days) radiacode.comoncologymedicalphysics.com |

| Decay Mode | Beta-Minus (β⁻) oncologymedicalphysics.com |

| Decay Product | Zirconium-90 (⁹⁰Zr) radiacode.com |

The beta decay of Yttrium-90 leads to the formation of Zirconium-90 (⁹⁰Zr), a stable and non-radioactive isotope. radiacode.comadvancingnuclearmedicine.com This is a crucial aspect of its use in medicine, as the final decay product does not contribute to any long-term radioactivity in the patient.

Half-Life and Decay Scheme

Radiochemical Production and Purification of Yttrium-90

The production of high-purity ⁹⁰Y is essential for its safe and effective use in medical applications.

Yttrium-90 for medical use is most commonly produced from a Strontium-90 (⁹⁰Sr)/Yttrium-90 (⁹⁰Y) generator system. radiacode.comrsc.org ⁹⁰Sr is a fission product of uranium and has a much longer half-life of nearly 29 years. wikipedia.org In this generator, the parent radionuclide, ⁹⁰Sr, is adsorbed onto a solid support material, typically a cation exchange resin like Dowex 50. snmjournals.org

As the ⁹⁰Sr decays, it produces its daughter nuclide, ⁹⁰Y. Due to their different chemical properties, the ⁹⁰Y can be selectively removed from the generator, a process known as elution. A common elution method involves the use of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or citrate (B86180), in a solution. researchgate.net These agents form a more stable complex with the Y³⁺ ions than with the Sr²⁺ ions, allowing the ⁹⁰Y to be washed off the column while the ⁹⁰Sr remains bound. Other methods, such as those utilizing extraction chromatography with materials like di-(2-ethylhexyl) phosphoric acid (HDEHP), have also been developed to achieve the high purity required for medical use. nih.gov The eluted ⁹⁰Y solution must then be further processed to remove the chelating agent and any trace impurities to yield a product suitable for radiolabeling. snmjournals.org

Ion Exchange Chromatography for Radionuclide Separation

A prevalent method for separating ⁹⁰Y from its parent isotope, ⁹⁰Sr, is ion exchange chromatography. nih.govtandfonline.com This technique is foundational to the operation of ⁹⁰Sr/⁹⁰Y generators, which provide a continuous source of ⁹⁰Y for clinical use. nih.gov The separation is based on the differential affinities of strontium and yttrium ions for a solid ion exchange resin. nih.gov

Cation exchange resins, such as Dowex 50 or AG 50W-X8, are commonly employed. nih.govugm.ac.id In a typical generator setup, ⁹⁰Sr is loaded onto the resin column, where it is strongly adsorbed. nih.gov As the ⁹⁰Sr decays, ⁹⁰Y is formed and can be selectively eluted from the column using a suitable complexing agent. nih.gov

Various eluents have been investigated, including solutions of ethylenediaminetetraacetic acid (EDTA), citrate, and oxalate. nih.gov For instance, research has shown that using a 0.003M EDTA solution can achieve an elution efficiency for ⁹⁰Y of approximately 98%. nih.govsnmjournals.org The choice of eluent is critical as it must effectively remove the ⁹⁰Y while leaving the ⁹⁰Sr bound to the resin, thus ensuring the purity of the final product. nih.gov Studies have also explored the use of hydrochloric acid (HCl) as an eluent with Dowex AG 50x8 resin, finding that 6 M HCl can effectively separate the two radionuclides. ugm.ac.idugm.ac.id

Table 2: Performance of Ion Exchange Chromatography for ⁹⁰Y Separation

| Resin Type | Eluent | ⁹⁰Y Elution Efficiency | ⁹⁰Sr Breakthrough | Reference |

|---|---|---|---|---|

| Dowex 50 | 0.003M EDTA | ~98% | ~0.002% | nih.govsnmjournals.org |

| AG 50W-X8 | 0.003M EDTA | Not Specified | Low | |

| Dowex AG 50x8 | 6 M HCl | Effective Separation | Not Specified | ugm.ac.idugm.ac.id |

Assessment of Radionuclidic Purity (e.g., Strontium-90 Contamination)

The radionuclidic purity of the final ⁹⁰Y product is of paramount importance, particularly the level of ⁹⁰Sr contamination. acs.org Strontium-90 is a long-lived, bone-seeking radionuclide, and its presence in a therapeutic preparation is highly undesirable. cdc.gov Regulatory standards often require that ⁹⁰Sr contamination be less than 20 ppm (2 x 10⁻³ %). google.com

Several analytical techniques are employed to assess the radionuclidic purity of ⁹⁰Y. One method involves extraction paper chromatography. acs.org In this technique, a paper strip impregnated with a specific extractant is used. acs.org When developed with a solvent like normal saline, the ⁹⁰Sr migrates with the solvent front, while the ⁹⁰Y remains chelated at the origin. acs.org The activity of the separated ⁹⁰Sr can then be quantified using liquid scintillation counting. acs.org

Another approach involves Cerenkov counting of the high-energy beta particles from ⁹⁰Y. stralsakerhetsmyndigheten.se After a chemical separation process to remove interfering radionuclides, the Cerenkov radiation produced by the ⁹⁰Y in a liquid scintillation counter is measured to determine its activity. stralsakerhetsmyndigheten.se The sample can be recounted after a period of decay (e.g., 30 days) to quantify any long-lived contaminants like ⁹⁰Sr.

The detection of gamma-emitting impurities is often performed using gamma spectroscopy. snmjournals.org Studies have identified potential radioimpurities in ⁹⁰Y microspheres, including Yttrium-88 (⁸⁸Y) and Europium-152 (¹⁵²Eu), which have longer half-lives and can be detected after the ⁹⁰Y has significantly decayed. snmjournals.orgnih.gov

Neutron Activation of Yttrium-89 Precursors

An alternative method for producing ⁹⁰Y is through the neutron activation of a stable Yttrium-89 (⁸⁹Y) precursor. openmedscience.comworld-nuclear.org Yttrium is naturally monoisotopic, consisting entirely of ⁸⁹Y. wikipedia.org When ⁸⁹Y is bombarded with neutrons in a nuclear reactor, it can capture a neutron to become ⁹⁰Y via the ⁸⁹Y(n,γ)⁹⁰Y reaction. google.comanewz.tv

This method produces ⁹⁰Y directly, avoiding the need for separation from ⁹⁰Sr. wikipedia.org The specific activity of the resulting ⁹⁰Y is dependent on the neutron flux of the reactor and the irradiation time. anewz.tv Commercial heavy-water reactors are particularly advantageous for this process due to their high neutron flux and stable operation, which can lead to increased production, reduced costs, and a consistent supply. anewz.tv

The cross-section of the ⁸⁹Y(n,γ)⁹⁰Y reaction, which is a measure of the probability of the reaction occurring, is an important parameter in this production method. Research has been conducted to measure this cross-section at various neutron energies. For thermal neutrons, the capture cross-section for the production of the ⁹⁰Ym isomer has been measured to be 1.02(1) millibarns (mb). researchgate.netnih.gov The resonance integral, which accounts for neutron capture at higher energies, has been determined to be in the range of 7.35 to 7.82 mb. researchgate.netnih.gov

Table 3: Neutron Capture Cross-Sections for the ⁸⁹Y(n,γ)⁹⁰Y Reaction

| Parameter | Value | Reference |

|---|---|---|

| Thermal Neutron Cross-Section (to ⁹⁰Ym) | 1.02(1) mb | researchgate.netnih.gov |

| Resonance Integral (to ⁹⁰Ym) | 7.35(15) - 7.82(19) mb | researchgate.netnih.gov |

Synthetic Pathways and Physicochemical Characterization of Yttrium Citrate

Synthetic Methodologies for Yttrium Citrate (B86180) Formation

The synthesis of yttrium citrate can be achieved through various chemical routes, each offering distinct advantages in controlling the final product's properties. These methods are broadly categorized into precipitation, hydrothermal, and sol-gel techniques, which can be tailored to produce either amorphous or crystalline phases.

Precipitation Reactions from Yttrium Salts and Citrate Solutions

Precipitation is a common and straightforward method for synthesizing yttrium citrate. mdpi.comnih.gov This technique involves the reaction of a soluble yttrium salt, such as yttrium chloride or yttrium nitrate (B79036), with a solution containing citrate ions, typically from citric acid or a citrate salt like sodium citrate. nih.govjournalssystem.com The formation of the yttrium citrate precipitate is governed by the insolubility of the complex under specific reaction conditions. acs.org

Key parameters that influence the outcome of the precipitation reaction include pH, temperature, and the molar ratio of the reactants. acs.orgresearchgate.net For instance, yttrium citrate has been synthesized by mixing a 0.1 mol/dm³ solution of yttrium chloride with trisodium (B8492382) citrate, maintaining the pH between 7 and 8. journalssystem.com The resulting precipitate's composition can vary, including the number of water molecules incorporated into the structure. journalssystem.com Another approach involves the reaction of yttrium(III) acetate (B1210297) with tetramethylammonium (B1211777) citrate. acs.org

Hydrothermal Synthesis Techniques

Hydrothermal synthesis offers a versatile route to produce crystalline yttrium citrate. This method involves carrying out the chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel, such as an autoclave. researchgate.netbibliotekanauki.pl The transformation of freshly precipitated yttrium hydroxide (B78521) or yttrium carbonate in a citric acid or sodium citrate solution under hydrothermal conditions is a documented approach. researchgate.netbibliotekanauki.plresearchgate.net

For example, crystalline yttrium citrate dihydrate has been successfully synthesized by reacting freshly precipitated yttrium hydroxide with citric acid at temperatures of 80°C or 100°C over a period of 14 days. researchgate.netresearchgate.net Similarly, the transformation of yttrium carbonate hydroxide in a citric acid solution at temperatures ranging from 80 to 120°C can yield yttrium citrate dihydrate after 72 hours. researchgate.net The kinetics of the reaction are monitored by analyzing the carbon and hydrogen content of solid samples taken at various intervals. bibliotekanauki.pl

Sol-Gel Routes for Citrate-Based Yttrium Compounds

The sol-gel method provides a pathway to synthesize amorphous yttrium citrate with a high degree of homogeneity. journalssystem.com This technique involves the creation of a "sol" (a colloidal suspension of solid particles in a liquid) which is then converted into a "gel" (a solid network containing the liquid phase). Subsequent drying and heat treatment of the gel yield the final product.

In a typical sol-gel synthesis of yttrium citrate, yttrium nitrate and citric acid are dissolved in a solvent, often with a chelating agent like ethylene (B1197577) glycol, to form a stable sol. ijret.org The solution is then heated to promote polymerization and form a viscous gel. ijret.org For instance, amorphous yttrium citrate with the composition Y(HCit)1.5·5H2O has been prepared using a sol-gel method. journalssystem.com This route is also widely employed for producing yttrium-based mixed metal oxides, where the citrate gel acts as a precursor that ensures a uniform distribution of the metal ions. rsc.orgrsc.orgbibliotekanauki.pl

Controlled Synthesis for Amorphous versus Crystalline Phases

The ability to selectively synthesize either amorphous or crystalline yttrium citrate is crucial for tailoring its properties for specific applications. The choice of synthetic method and the control of reaction parameters are key to achieving the desired phase.

Generally, precipitation and sol-gel methods at lower temperatures tend to produce amorphous yttrium citrate. journalssystem.comrsc.org The rapid formation of the solid in precipitation and the disordered nature of the gel in the sol-gel process often prevent the formation of a long-range ordered crystalline structure. journalssystem.com For example, sonolysis of yttrium and iron acetylacetonates (B15086760) can lead to amorphous yttrium-iron-oxide nanoparticles. acs.org

Conversely, hydrothermal methods, which involve higher temperatures and longer reaction times, favor the formation of crystalline yttrium citrate. nih.govresearchgate.netresearchgate.net The elevated temperature provides the necessary energy for the atoms to arrange themselves into a thermodynamically stable crystalline lattice. The transformation of an amorphous precursor, such as freshly precipitated yttrium hydroxide or carbonate, into a crystalline product over time under hydrothermal conditions is a clear example of this controlled synthesis. nih.govresearchgate.netresearchgate.net The transition from an amorphous to a crystalline phase can be monitored over time, with crystalline yttrium citrate dihydrate forming after extended reaction periods. nih.govresearchgate.net

Structural and Morphological Elucidation of Yttrium Citrate Materials

Understanding the crystal structure and morphology of yttrium citrate is essential for predicting its behavior and performance. X-ray diffraction is a primary tool for this characterization.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. jst.go.jp By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a unique diffraction pattern is generated, which acts as a fingerprint for the crystalline phase. rsc.org

In the study of yttrium citrate, XRD is employed to distinguish between amorphous and crystalline forms. Amorphous materials lack long-range order and therefore produce a broad, diffuse scattering pattern, whereas crystalline materials exhibit sharp, well-defined diffraction peaks. jst.go.jp For crystalline yttrium citrate, the positions and intensities of the diffraction peaks can be used to identify the specific crystal system and to determine the lattice parameters. researchgate.net

For example, XRD analysis has confirmed the formation of crystalline yttrium citrate dihydrate, and in some cases, has identified it as having a monoclinic structure. researchgate.net The technique is also used to monitor the progress of synthesis, showing the evolution from amorphous precursors to a crystalline product over time. researchgate.netresearchgate.net Furthermore, XRD can be used to assess the purity of the synthesized material by detecting the presence of any unreacted starting materials or intermediate phases. journalssystem.com

The table below summarizes representative X-ray diffraction findings for yttrium citrate and related compounds from various studies.

| Material | Synthesis Method | Key XRD Findings | Reference |

| Yttrium Citrate Dihydrate | Hydrothermal | Crystalline structure confirmed. | researchgate.net |

| Yttrium Citrate | Hydrothermal | Transformation from amorphous to crystalline phase observed over 72 hours. | researchgate.net |

| Yttrium Citrate | Precipitation | Amorphous nature indicated by the absence of sharp diffraction peaks. | journalssystem.com |

| Yttrium Fluoride Nanoparticles | Co-precipitation | Cubic crystalline structure identified. | acs.org |

| Yttrium Aluminum Garnet (YAG) | Citrate Gel | Crystallization of the YAG phase observed at ~930°C. |

Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the composition and thermal stability of yttrium citrate. Studies have shown that the decomposition of amorphous yttrium citrate upon heating is a multi-stage process. icm.edu.plbibliotekanauki.pljournalssystem.com For instance, one analysis revealed a six-stage decomposition and oxidation process. icm.edu.plbibliotekanauki.pljournalssystem.com

The thermal decomposition of yttrium citrate precursors often involves the initial loss of water and nitrates, followed by the crystallization of yttrium-containing phases at higher temperatures. azom.com For example, in the synthesis of Yttrium Aluminum Garnet (YAG) from a citrate precursor, TGA indicated the crystallization temperature to be below 900°C. azom.com The analysis of yttrium citrate dihydrate has shown that the dehydration step can be overlapped by the formation of other complexes, with the complete destruction of citrate groups occurring in the temperature range of 200–320°C. researchgate.net

Kinetic studies involving the transformation of yttrium hydroxide to yttrium citrate have utilized TGA to monitor the reaction progress. icm.edu.plbibliotekanauki.pljournalssystem.com These analyses show an initial adsorption of citrate dihydrate on yttrium hydroxide within the first 24 hours, followed by the formation of yttrium citrate dihydrate. icm.edu.plbibliotekanauki.pl The final mass remaining after heating to high temperatures (e.g., above 700°C) in TGA can correspond to the yttrium oxide content, providing a way to confirm the composition of the initial yttrium citrate dihydrate. nih.gov

Elemental Analysis (CHN) for Stoichiometry

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is employed to determine the stoichiometry of synthesized yttrium citrate. By comparing the experimentally determined percentages of carbon and hydrogen with the theoretical values for yttrium citrate hydrate (B1144303), the composition of the product can be confirmed. icm.edu.pl For example, the theoretical carbon and hydrogen content for YCit·H₂O are 24.3% and 2.37%, respectively. icm.edu.pl

In the synthesis of yttrium citrate from yttrium hydroxide and sodium citrate, CHN analysis of samples taken at different time intervals (6, 12, 24, 48, and 72 hours) helps to determine the kinetics of the transformation. icm.edu.plbibliotekanauki.pljournalssystem.com For samples collected after 48 and 72 hours, the calculated yttrium citrate dihydrate content was 77% and 84%, respectively, with the remainder attributed to residual sodium citrate. icm.edu.pl Similarly, when synthesizing yttrium citrate from yttrium carbonate hydroxide and citric acid, CHN analysis indicated the formation of yttrium citrate dihydrate after 72 hours of synthesis. researchgate.netnih.gov

Electron Microscopy (SEM) for Morphology and Particle Shape Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the morphology and shape of yttrium citrate particles. SEM images have revealed that powders produced by methods like spray drying consist of spherical particle agglomerates, typically below 2 microns in size. azom.com This morphology is characteristic of powders processed using this technique. azom.com

In other synthesis routes, such as the co-precipitation method for yttria-stabilized zirconia (YSZ) nanoparticles, SEM images show uniform spherical shapes with a narrow size distribution. scielo.br However, a tendency for agglomeration is also observed. scielo.br For yttrium-doped zirconia polycrystal (Y-TZP) ceramics, SEM micrographs can distinguish between the primary particles and the spray-dried granules. researchgate.net The morphology of the precursor can significantly influence the final product; for instance, the pH during precipitation affects the size and morphology of both the precursor and the resulting yttria powders after calcination. mdpi.com

Particle Size Distribution Analysis (e.g., Static Light Scattering)

Particle size distribution is a critical parameter for yttrium citrate, especially in its colloidal form. Static light scattering (SLS) is a common technique used for this analysis. icm.edu.plbibliotekanauki.pljournalssystem.comresearchgate.nettheanalyticalscientist.com It allows for the determination of the size range and distribution of particles in a suspension. theanalyticalscientist.com

For amorphous yttrium citrate synthesized from yttrium hydroxide and sodium citrate, SLS analysis showed a bimodal distribution, with 45% of particles having a diameter of 0.1-0.9 µm and 55% of particles with sizes from 0.9 to 5 µm. icm.edu.plbibliotekanauki.pljournalssystem.com In another study involving the synthesis from yttrium carbonate hydroxide and citric acid, the particle size analysis indicated that 72% of the particles had a diameter of 0.1–0.2 μm and 28% had sizes from 0.5 to 10 μm. researchgate.net

The particle size of yttrium-containing compounds can be influenced by various synthesis parameters. For instance, in the preparation of yttria-silica nanocomposites, the particle sizes ranged from 2.5 to 35 nm, with a mean value of about 12 nm. researchgate.net The pore size of the support material can constrain the particle size and prevent coalescence. researchgate.net

Colloidal Properties of Yttrium Citrate Suspensions

The colloidal properties of yttrium citrate suspensions are paramount for their applications, ensuring stability and proper dispersion.

Factors Influencing Colloidal Stability and Dispersion

Several factors influence the colloidal stability of yttrium citrate suspensions. The preparation of monodisperse colloids, which have uniform size, shape, and composition, relies on controlling nucleation, crystal growth, and aggregation. icm.edu.plopenmedscience.com The pH of the solution is a critical factor, affecting the surface charge of the particles and their tendency to aggregate. ugr.es For instance, the stability of hematite/yttria core/shell particles decreases as the pH approaches the isoelectric point of the respective oxides. ugr.es

The concentration of citrate ions also plays a significant role. An increase in citrate ion concentration can lead to an increase in the solubility of yttrium citrate, particularly at pH values above 5. icm.edu.pl The presence of electrolytes can destabilize the colloidal suspension by screening the surface charges, leading to aggregation. ugr.es The ionic strength of the medium is therefore a key parameter to control. researchgate.netnih.gov

Role of Citrate in Stabilizing Colloidal Systems

Citrate ions are crucial for stabilizing yttrium citrate colloidal systems. Citrate acts as a stabilizing agent through both electrostatic and steric repulsion mechanisms. acs.org The citrate molecules can adsorb onto the surface of the yttrium-containing nanoparticles, creating a negatively charged surface layer that prevents aggregation through mutual repulsion. rsc.orgnih.gov

Radiochemistry of Yttrium 90 Citrate Complexes

Principles of Yttrium(III) Chelation for Radiopharmaceutical Applications

The use of Yttrium-90 (⁹⁰Y) in radiopharmaceuticals hinges on its stable incorporation into a chelate complex. The Yttrium(III) ion (Y³⁺) itself is toxic, making it imperative that the chelating ligand forms a complex with high stability to prevent the release of the free metal ion in vivo. rsc.org The fundamental chemical properties of the Y³⁺ ion dictate the requirements for an effective chelator. As a hard metal ion with a relatively large ionic radius (90.0 pm), it prefers to bind with ligands containing anionic oxygen or nitrogen donor atoms and can accommodate high coordination numbers, often up to nine. rsc.orgmdpi.com

The design of ligands for Yttrium-90 is governed by the need for both high thermodynamic stability and kinetic inertness. rsc.orgrsc.org

Thermodynamic Stability: This refers to the strength of the bond between the metal ion and the ligand at equilibrium. A high stability constant (log K) is desirable to ensure the complex remains intact under physiological conditions. Multidentate ligands, which bind to the metal ion through multiple donor atoms, are preferred as they lead to a significant increase in thermodynamic stability, a phenomenon known as the chelate effect. snmjournals.org Polyaminocarboxylic acids are a prominent class of such ligands. rsc.org

Kinetic Inertness: This relates to the speed at which the complex dissociates. For in vivo applications, slow dissociation kinetics are often considered more critical than high thermodynamic stability. nih.gov A kinetically inert complex will resist dissociation even when challenged by other potential binding partners in the body, a process called transchelation. researchgate.net Macrocyclic ligands, such as DOTA, are particularly well-regarded for conferring exceptional kinetic inertness to their metal complexes. thno.org

The rational design of these chelators, often termed bifunctional chelators (BFCs), also incorporates a reactive group that allows for covalent conjugation to a targeting biomolecule, such as a peptide or antibody, without compromising the chelator's ability to bind the radiometal. nih.govnih.govunits.it This creates a target-specific radiopharmaceutical that can deliver the therapeutic ⁹⁰Y payload directly to diseased tissues. nih.gov

Several chelating agents have been extensively studied for use with Yttrium-90, each presenting a unique profile of advantages and disadvantages. The most common are the acyclic chelator Diethylenetriaminepentaacetic acid (DTPA) and its derivatives, and the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). rsc.org

DTPA (Diethylenetriaminepentaacetic acid): As an acyclic chelator, DTPA and its analogues typically allow for rapid and efficient radiolabeling under mild conditions, such as room temperature and physiological pH. thno.org However, the resulting complexes can exhibit lower in vivo stability compared to their macrocyclic counterparts, potentially leading to the release of ⁹⁰Y. thno.org

CHX-A''-DTPA (Cyclohexyl-diethylenetriaminepentaacetic acid): This derivative of DTPA was developed to improve upon the stability of the parent molecule. The addition of a cyclohexyl ring to the backbone pre-organizes the ligand for metal binding, resulting in complexes with greater kinetic inertness than DTPA. mdpi.com Studies have shown that while CHX-A''-DTPA offers increased stability over DTPA, it is still generally less stable than DOTA. mdpi.com Nevertheless, it facilitates fast, room-temperature radiolabeling and has been successfully used for ⁹⁰Y applications. nih.govresearchgate.net

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): The macrocyclic structure of DOTA provides a cavity that is nearly a perfect match for the ionic radius of Y³⁺, leading to the formation of exceptionally stable and kinetically inert complexes. mdpi.comthno.org This high stability is crucial for minimizing off-target radiation toxicity. The primary drawback of DOTA is its slow radiolabeling kinetics, which often necessitate heating at high temperatures (e.g., 70-100°C) to achieve high radiochemical yields in a practical timeframe. nih.gov Such conditions can be detrimental to sensitive biomolecules like antibodies. nih.gov

Table 1: Comparative Properties of Common Yttrium-90 Chelators

| Feature | DTPA | CHX-A''-DTPA | DOTA |

|---|---|---|---|

| Structure | Acyclic (Linear) thno.org | Acyclic (Cyclohexyl derivative) thno.org | Macrocyclic thno.org |

| Labeling Kinetics | Fast thno.org | Fast nih.gov | Slow nih.gov |

| Labeling Temperature | Room Temperature thno.org | Room Temperature nih.gov | Requires Heating nih.gov |

| In Vivo Stability | Moderate thno.org | Good, superior to DTPA mdpi.com | Excellent mdpi.comthno.org |

| Key Advantage | Mild labeling conditions thno.org | Improved stability over DTPA with mild labeling nih.gov | Highest in vivo stability mdpi.com |

| Key Disadvantage | Lower in vivo stability thno.org | Less stable than DOTA mdpi.com | Harsh labeling conditions (heat) nih.gov |

Citrate (B86180), a tricarboxylic acid, has historically been used as a chelating agent for Yttrium-90, particularly in preparations for the treatment of bone metastases. rsc.orguni-mainz.de Unlike the complex, multi-dentate synthetic chelators, citrate is a relatively simple organic acid.

The coordination of yttrium by citrate involves the carboxylate groups (-COO⁻). acs.org Studies involving yttrium-citrate systems have shown that the citrate ion can bind to the Y³⁺ ion using either one or two of its carboxylic acid moieties. acs.org Research on yttrium-iron citrate complexes has indicated that mixed-metal citrates can form, though without the deprotonation of the alcoholic hydroxyl group of the citrate ligand. researchgate.net The presence of hydrate (B1144303) water molecules is also a common feature in solid-state yttrium-citrate complexes. Although ⁹⁰Y-citrate has been available for clinical use for decades, the complex has lower thermodynamic stability compared to complexes formed with advanced chelators like DOTA or DTPA, which can affect its in vivo biodistribution and clearance. uni-mainz.denih.gov

Comparative Analysis of Chelating Agents with Yttrium-90 (e.g., DOTA, DTPA, CHX-A''-DTPA)

Optimization of Radiolabeling Conditions for Yttrium-90 Citrate Formation

The efficiency of forming a ⁹⁰Y-chelate complex, including with citrate, is highly dependent on the reaction conditions. The key parameters that must be optimized to ensure high radiochemical yield and purity are pH and temperature.

The pH of the reaction medium is a critical factor in the radiolabeling process. It dictates the protonation state of the chelating ligand's donor groups (e.g., the carboxylic acids in citrate) and the chemical form of the yttrium ion.

For polyaminocarboxylic acid chelators, radiolabeling with ⁹⁰Y is often effective over a broad pH range. acs.org However, an optimal pH is typically sought to maximize the radiochemical yield (RCY). For instance, studies with certain macrocyclic ligands have shown that ⁹⁰Y complexes can be formed almost quantitatively (RCY > 95%) at a pH of approximately 5.2 to 5.4. nih.govacs.org A critical consideration is the prevention of yttrium hydroxide (B78521) precipitation, which readily occurs at neutral or alkaline pH. rsc.org Therefore, labeling is typically performed in slightly acidic buffer solutions to maintain the solubility of the Y³⁺ ion and ensure its availability for chelation.

Temperature plays a significant role in the kinetics of the radiolabeling reaction. While some modern acyclic chelators can efficiently complex ⁹⁰Y at room temperature, many chelation reactions benefit from heating. nih.gov

Increasing the temperature can accelerate the rate of complex formation, allowing for high radiochemical yields to be achieved in shorter time frames. nih.gov This is particularly true for kinetically sluggish macrocyclic chelators like DOTA. nih.gov For other systems, heating to temperatures around 40-60°C can significantly improve the RCY, especially when using low concentrations of the chelating ligand. nih.gov Studies on citrate-stabilized nanoparticles have also suggested that temperature can influence the binding mode of the citrate ligand to the yttrium surface, with coordination through two carboxylic groups being more prevalent at 100°C compared to 5°C. acs.org This indicates that temperature can affect not only the rate of reaction but also the structure of the resulting complex.

Table 2: General Influence of Reaction Conditions on Yttrium-90 Labeling

| Parameter | Influence on Radiolabeling | General Optimal Range/Condition | Rationale |

|---|---|---|---|

| pH | Affects ligand protonation and metal solubility. rsc.org | Slightly acidic (e.g., pH 4.0-6.0) nih.govacs.org | Prevents precipitation of yttrium hydroxide at neutral pH and ensures availability of deprotonated donor groups on the chelator. rsc.org |

| Temperature | Affects reaction kinetics and radiochemical yield. nih.gov | Varies by chelator (Room temp to ~100°C) thno.orgnih.gov | Overcomes kinetic barriers to complex formation, especially for rigid macrocyclic ligands. Can improve yield at low ligand concentrations. nih.govnih.gov |

Buffer Systems and Their Impact on Radiolabeling

Studies have shown that acetate (B1210297) buffers, particularly sodium acetate, are preferred for labeling with ⁹⁰Y. google.com The concentration of the acetate buffer is also a key parameter. For instance, in the labeling of a DOTA-conjugated antibody with ⁹⁰Y, it was found that a 0.5 M ammonium (B1175870) acetate buffer resulted in the highest uptake of yttrium, achieving 100% occupancy of metal binding sites. snmjournals.org In contrast, increasing the buffer concentration to 2.0 M led to a decrease in labeling efficiency. snmjournals.org This suggests that while the buffer is necessary to maintain an optimal pH and prevent the hydrolysis of Yttrium(III) ions, excessively high concentrations can hinder the chelation process. snmjournals.org

The pH of the reaction mixture is another critical factor that has a substantial impact on the radiolabeling process. For ⁹⁰Y, a pH range of approximately 4.2 to 4.5 is often cited as optimal for achieving high radiochemical purity. google.comiaea.org For DOTA-based chelators, labeling is typically performed at a pH between 4.5 and 6.0. rsc.org The solubility of Yttrium(III) decreases as the pH increases due to the formation of yttrium hydroxide, which is unchelatable. snmjournals.org Therefore, maintaining the appropriate pH with a suitable buffer system is paramount for successful radiolabeling.

In some radiolabeling procedures for other compounds, citrate buffers have been used. For example, in the separation of ⁸⁶Y from a strontium target, a 0.1 M citrate buffer at pH 4 or 5 was employed. nih.gov However, for direct labeling with ⁹⁰Y, particularly when forming complexes with chelators like DOTA conjugated to antibodies, citrate has been shown to be inhibitory. google.comsnmjournals.org In a survey of different buffers for ⁹⁰Y-DOTA chelation, no uptake of yttrium was observed when using ammonium citrate at either 0.5 M or 2.0 M concentrations. snmjournals.org

Interactive Data Table: Impact of Buffer Systems on ⁹⁰Y Radiolabeling

| Buffer System | Concentration | pH | Effect on Radiolabeling | Reference |

| Citrate Buffer | Not specified | Not specified | Inhibits labeling reactions with ⁹⁰Y | google.com |

| Sodium Acetate | 10-1000 mM | ~4.2 | Preferred buffer for ⁹⁰Y labeling | google.com |

| Ammonium Acetate | 0.5 M | 7.0 | Highest uptake of yttrium (100%) by 2IT-BAD-Lym-1 | snmjournals.org |

| Ammonium Acetate | 2.0 M | Not specified | Lower uptake compared to 0.5 M | snmjournals.org |

| Ammonium Citrate | 0.5 M & 2.0 M | Not specified | No uptake of yttrium observed | snmjournals.org |

In Vitro Radiochemical Purity and Stability Assessment of Yttrium-90 Citrate

The radiochemical purity (RCP) of Yttrium-90 (⁹⁰Y) citrate, which is the proportion of ⁹⁰Y in the desired chemical form, is a critical quality attribute. ymaws.com Chromatographic techniques, primarily thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are standard methods for evaluating the RCP of ⁹⁰Y-labeled radiopharmaceuticals. snmjournals.orgresearchgate.net

In TLC, a stationary phase such as paper or silica (B1680970) gel is used with a specific mobile phase to separate the labeled compound from impurities like free ⁹⁰Y or colloidal species. ymaws.comrb.org.br For instance, in one method, Whatman 3MM paper and 0.9% saline solution were used as the stationary and mobile phases, respectively. rb.org.br In this system, ⁹⁰Y-citrate remains at the origin (Rf = 0.0), while free ⁹⁰YCl₃ migrates with the solvent front (Rf = 1.0). rb.org.br Another system uses paper chromatography with 10 mM DTPA as the mobile phase, where ⁹⁰Y(III) moves with the solvent front (Rf = 0.9-1.0) and colloidal ⁹⁰Y stays at the origin. iaea.org

HPLC provides a more detailed analysis and is often used to confirm the results from TLC. nih.gov It can separate the desired radiolabeled compound from various impurities with high resolution. snmjournals.org For example, size-exclusion HPLC has been used to determine the RCP of ⁹⁰Y-labeled antibodies, with successful preparations achieving greater than 90% purity. snmjournals.orgsnmjournals.org While TLC is a simpler and faster method often used for routine quality control, HPLC is crucial for detecting impurities that may not be identified by TLC, such as those resulting from radiolysis. nih.gov

The combination of these techniques ensures a comprehensive assessment of the radiochemical purity of ⁹⁰Y citrate preparations.

Interactive Data Table: Chromatographic Systems for ⁹⁰Y-Citrate Purity Analysis

| Technique | Stationary Phase | Mobile Phase | Rf/Retention Time of ⁹⁰Y-Citrate | Rf/Retention Time of Impurity (Free ⁹⁰Y) | Reference |

| Paper Chromatography | Whatman 3MM | 0.9% Saline | Rf = 0.0 | Rf = 1.0 (⁹⁰YCl₃) | rb.org.br |

| Paper Chromatography | Whatman No. 1 or ITLC-SG | 0.9% NaCl | Rf ~ 0.0-0.1 (as acetate) | Rf ~ 0.8-1.0 (⁹⁰Sr) | iaea.org |

| Paper Chromatography | Whatman™ 3 mm | 10 mM DTPA | Remains at origin (colloidal) | Rf = 0.9-1.0 (⁹⁰Y(III)) | iaea.org |

| HPLC | Size-Exclusion Column | Not specified | Varies | Varies | snmjournals.orgsnmjournals.org |

The in vitro stability of Yttrium-90 (⁹⁰Y) citrate is a crucial parameter to ensure that the radionuclide remains complexed and does not dissociate prematurely in a biological environment. iaea.orgnih.gov This is typically assessed by incubating the radiopharmaceutical in solutions that mimic physiological conditions, such as human serum or plasma, at 37°C for a defined period. iaea.orgnih.gov

Studies have shown that the stability of yttrium complexes can vary significantly depending on the chelating agent. For example, ⁹⁰Y-labeled hydroxyapatite (B223615) particles showed less than 2% loss of ⁹⁰Y activity in normal saline and 1% human serum albumin solution over 8 days. nih.gov In another study, a ⁹⁰Y-DMSA complex was found to be stable in human serum for up to 10 days, with less than 5% of the ⁹⁰Y activity being released. iaea.org

When ⁸⁸Y-citrate was studied, it demonstrated a continuous increase in bone uptake over time in animal models, suggesting that the yttrium dissociates from the citrate complex and binds to other biological components. nih.govsnmjournals.org Radiochemical analysis of blood samples after injection of ⁸⁶Y-citrate showed that within 5 minutes, over 60% of the ⁸⁶Y was bound to serum proteins, indicating the in vivo instability of the citrate complex. uni-mainz.de This highlights the tendency of yttrium to dissociate from weaker chelates like citrate and bind to proteins in the serum.

The stability of the radiolabeled complex is essential to prevent the leakage of free ⁹⁰Y, which can lead to unwanted radiation exposure to non-target tissues, particularly the bone. nih.govnih.gov

Interactive Data Table: In Vitro Stability of Yttrium Complexes

| Yttrium Complex | Biological Medium | Incubation Time | Stability Results | Reference |

| ⁹⁰Y-Hydroxyapatite | Normal Saline | 8 days | <2% loss of ⁹⁰Y activity | nih.gov |

| ⁹⁰Y-Hydroxyapatite | 1% Human Serum Albumin | 8 days | <2% loss of ⁹⁰Y activity | nih.gov |

| ⁹⁰Y-DMSA | Human Serum | 10 days | <5% release of ⁹⁰Y activity | iaea.org |

| ⁸⁶Y-Citrate | Blood (in vivo) | 5 minutes | >60% of ⁸⁶Y bound to serum proteins | uni-mainz.de |

| ⁸⁸Y-labeled Lym-1-2IT-BAD | Human Serum | 25 days | No measurable loss of Y(III) | nih.gov |

The dissociation of Yttrium(III) (Y(III)) from its citrate complex in biological systems is a significant concern for the efficacy and safety of ⁹⁰Y-based radiopharmaceuticals. This process can occur through several mechanisms, primarily dissociation and transchelation. nih.govresearchgate.net

Dissociation involves the spontaneous breakdown of the Y(III)-citrate complex, releasing free Y(III) ions. This is more likely to occur with complexes that have lower thermodynamic and kinetic stability. rsc.org Citrate forms relatively less stable complexes with yttrium compared to macrocyclic chelators like DOTA. iaea.orgnih.gov The relatively short dissociation half-times of some yttrium complexes, such as Y(EDTMP) which is 7.5 seconds at pH 7.4, suggest that dissociation can happen rapidly in physiological conditions. researchgate.net

Transchelation is a process where the Y(III) ion is transferred from the citrate complex to another chelating molecule present in the biological environment. nih.govresearchgate.net These competing molecules can be endogenous metal-binding proteins like transferrin or other biological ligands. uni-mainz.de The high concentration of these competing ligands in the blood and other tissues can drive the transchelation process. Studies have shown that after injection of ⁸⁶Y-citrate, a significant portion of the yttrium quickly binds to serum proteins, which is a clear indication of transchelation. uni-mainz.de

The proton-assisted dissociation is another mechanism where the rate of dissociation is dependent on the hydrogen ion concentration. researchgate.net This is particularly relevant for complexes where the chelator can be protonated, leading to a less stable complex that is more prone to releasing the metal ion. researchgate.net

To mitigate these issues, more stable chelators such as DOTA and its derivatives have been developed. These form highly stable complexes with yttrium, significantly reducing the risk of dissociation and transchelation in vivo. rsc.orgnih.gov

Preclinical and Mechanistic Investigations of Yttrium 90 Citrate

In Vitro Cellular Interaction Studies of Yttrium Citrate (B86180)

Understanding how Yttrium-90 citrate interacts with cells is fundamental to elucidating its mechanism of action, particularly in the context of treatments like radiosynoviorthesis, where it is administered as a colloidal suspension.

The primary mechanism for the cellular uptake of colloidal Yttrium-90 citrate involves phagocytosis. nih.gov When used for radiosynoviorthesis, the radiopharmaceutical is formulated as a colloid with a particle size that encourages uptake by specific cells. researchgate.net The particles are engulfed by the superficial lining cells of the inflamed synovial membrane. nih.gov This process is a form of endocytosis where the cell membrane extends to envelop the colloid particles, internalizing them into intracellular vesicles. The selection of a mean particle size, typically between 100 nanometers and 2 micrometers, is a critical factor as it directly favors this cellular uptake mechanism while minimizing leakage from the target joint space. researchgate.net

Following phagocytosis by synovial cells, the colloidal Yttrium-90 citrate particles are localized within the cell. The high-energy beta particles emitted by the Y-90 are then delivered directly to the innermost layers of the synovium. nih.gov This localized radiation leads to cell death and the subsequent fibrosis and sclerosis of the inflamed synovial membrane. nih.gov The retention of the radiopharmaceutical within these cells is a key aspect of its therapeutic effect, ensuring a concentrated radiation dose to the target tissue.

The interaction of Yttrium-90 citrate is largely physical rather than based on high-affinity biochemical binding to specific molecular targets. The citrate molecule acts as a chelator for the Yttrium-90 radioisotope. nih.gov However, studies comparing Y-90 citrate with more stable complexes like Y-90 EDTMP indicate that the Y-90 citrate complex can dissociate in vivo. uni-mainz.de Following dissociation, the released trivalent yttrium ion (Y³⁺) can bind to serum proteins, which contributes to uptake in the liver. uni-mainz.de It also has a natural affinity for bone, where it can be incorporated into the apatite matrix of bone tissue, particularly in areas of high bone turnover such as metastases. uni-mainz.deelsevier.es

Intracellular Localization and Retention Dynamics

In Vivo Biodistribution and Pharmacokinetic Studies in Preclinical Models

In vivo studies are essential to map the distribution, retention, and clearance of Yttrium-90 citrate throughout the body. These studies often utilize animal models to predict the behavior of the radiopharmaceutical in humans.

Preclinical research for Y-90 based radiopharmaceuticals commonly employs various animal models to assess biodistribution and therapeutic potential.

Murine Models: Nude mice bearing tumor xenografts are frequently used to study the uptake and efficacy of radiopharmaceuticals in a cancer context. researchgate.net These models allow for the quantitative assessment of radioactivity accumulation in tumors versus normal tissues over time.

Nonhuman Primate Models: Macaques have been used in biodistribution studies of other Y-90 labeled compounds, such as Y-90 anti-CD45 antibody. researchgate.netaacrjournals.org These models are valuable because their physiology can more accurately predict the biodistribution and pharmacokinetics in humans compared to murine models. researchgate.net

While much of the specific pharmacokinetic data for Y-90 citrate has been derived from human studies using positron emission tomography (PET) with the surrogate radioisotope Yttrium-86, the principles of using animal models remain central to the preclinical evaluation of radiopharmaceuticals. uni-mainz.de

Table 1: Summary of Preclinical Animal Models for Yttrium-90 Radiopharmaceuticals

| Animal Model | Key Characteristics | Research Application Example |

|---|---|---|

| Murine Models (e.g., Nude Mice) | Immunocompromised, allowing for the growth of human tumor xenografts. | Assessing tumor-specific uptake and biodistribution of Y-90 labeled monoclonal antibodies. |

| Nonhuman Primates (e.g., Macaques) | Physiologically closer to humans, providing more predictive pharmacokinetic data. | Evaluating organ localization and retention of Y-90 labeled antibodies to predict human biodistribution. aacrjournals.org |

Studies utilizing Yttrium-86 as a PET imaging surrogate for Yttrium-90 have provided quantitative insights into the biodistribution of Y-90 citrate. uni-mainz.de When administered systemically, the stability of the citrate complex influences its fate.

The dissociation of the complex leads to a portion of the Y-90 binding to serum proteins, resulting in notable uptake by the liver. uni-mainz.de The remainder is either taken up by bone tissue or cleared from the body. The affinity of free Yttrium-90 for bone results in its accumulation in the skeleton, particularly in metastatic bone lesions where bone turnover is high. uni-mainz.de The rest of the compound is excreted via the kidneys. uni-mainz.de

A comparative study using ⁸⁶Y-PET revealed differences in the radiation doses delivered to tissues by ⁹⁰Y-citrate versus the more stable ⁹⁰Y-EDTMP complex.

Table 2: Comparative Radiation Doses of ⁹⁰Y-Citrate and ⁹⁰Y-EDTMP Based on ⁸⁶Y-PET Data

| Target Tissue | ⁹⁰Y-Citrate (mGy/MBq) | ⁹⁰Y-EDTMP (mGy/MBq) |

|---|---|---|

| Bone Metastasis | 26 ± 11 | 18 ± 2 |

| Red Bone Marrow | 2.5 ± 0.4 | 1.8 ± 0.6 |

Data sourced from Rosch et al. (1996). uni-mainz.de

The uptake kinetics also differ, with ⁸⁶Y-citrate demonstrating a slower accumulation in bone metastases, reaching peak ratios relative to normal bone approximately two days after injection. uni-mainz.de

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Yttrium-90 citrate (Y-90 citrate) |

| Yttrium-86 (⁸⁶Y) |

| Yttrium-90 ibritumomab (B3415438) tiuxetan |

| Rhenium-186 sulfide |

| Erbium-169 citrate |

| Yttrium-90 hydroxyapatite (B223615) |

| Yttrium-90-1,4,7,10-tetraazacyclododecane tetraacetic acid (⁹⁰Y-DOTA) |

| Yttrium-90-diethylene triamine pentaacetic acid (⁹⁰Y-DTPA) |

| Yttrium-90-EDTMP (ethylene diamine tetramethylene phosphonate) |

| Samarium-153-EDTMP |

| Rhenium-186-HEDP (1,1-hydroxyethylidine diphosphonate) |

| Strontium-89-chloride |

Theoretical and Computational Modeling of Yttrium Citrate Interactions

Molecular Dynamics Simulations of Citrate Adsorption on Biomaterial Surfaces

Molecular dynamics (MD) simulations provide atomic-level insights into the interaction between citrate ions and various surfaces, which is fundamental to understanding the behavior of yttrium citrate in biological environments and its application with biomaterials. mdpi.com These simulations model the forces and movements of individual atoms and molecules over time, revealing key adsorption mechanisms and interfacial structures. mdpi.com

One detailed study combined experimental work with MD simulations to investigate the self-assembly of Yttrium Fluoride (YF₃) nanoparticles mediated by citrate. acs.orgcsic.es The simulations showed that citrate ions adsorb onto the YF₃ nanoparticle surface, coordinating with yttrium atoms. acs.orgcsic.es At both 5 °C and 100 °C, a majority of the adsorbed citrate ions (62% at 5 °C and 70% at 100 °C) were found to coordinate with two yttrium atoms using two of their carboxylic groups. acs.orgcsic.es The remaining citrate ions were attached to a single yttrium atom via one carboxylic group. acs.orgcsic.es These simulations also elucidated the mechanism for nanoparticle self-assembly at higher temperatures, proposing the formation of stable "citrate bridges" between nanoparticles, a phenomenon not observed at lower temperatures. acs.org The calculated free energy for a single citrate bridge was approximately 25 kcal/mol, indicating a highly stable linkage. acs.org

Further research has applied MD simulations to understand the biodegradation of citrate-based polymers used for tissue engineering scaffolds. osti.govnih.gov Using an accelerated MD scheme within the ReaxFF framework, studies have modeled the hydrolysis reactions of poly(1,6-hexanediol-co-citric acid). nih.gov While not directly modeling yttrium-citrate, this work is crucial as it demonstrates the capability of computational methods to predict the chemical stability and degradation pathways of citrate-containing biomaterials at an atomic scale. osti.govnih.gov

Simulations have also been employed to model yttrium-containing bioactive glasses, which have potential for in-situ radiotherapy. rsc.org MD models of these glasses help in understanding how the inclusion of yttrium affects the material's structure and the network of non-covalent crosslinks formed by cations like Na⁺, Ca²⁺, and Y³⁺. rsc.org This structural understanding is critical for designing materials that can integrate the therapeutic radioisotope while maintaining bioactivity and controlling dissolution rates. rsc.org

Quantum Chemical Calculations of Yttrium-Citrate Complex Stability and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for determining the electronic structure, stability, and preferred three-dimensional arrangement (conformation) of metal-ligand complexes like yttrium-citrate. hzdr.denih.gov These methods solve approximations of the Schrödinger equation to predict molecular properties.

While direct DFT studies on the yttrium-citrate complex are not abundant in the provided literature, the principles can be understood from analogous systems. For example, DFT calculations have been extensively used to study the interaction of other trivalent cations with citrate. DFT has been applied to calculate the optimal structure of a calcium-citrate complex (CaCitH⁻¹²⁻(aq)) using a Polarizable Continuum Model to simulate an aqueous environment. researchgate.net Such studies provide insights into which of the citrate's functional groups (three carboxylates and one hydroxyl) are involved in coordinating the metal ion. researchgate.net

DFT calculations have also been used to compare the stability of yttrium complexes with their calcium counterparts for certain ligands, finding that the yttrium complex has higher thermodynamic stability. x-mol.net This is consistent with the general coordination chemistry of Y³⁺, which forms highly stable complexes. rsc.org

The methodology for such calculations is well-established. For instance, in studying uranyl(VI)-citrate complexes, DFT calculations were performed using the Gaussian 09 program with the B3LYP functional and a continuum model for the aqueous phase. hzdr.de This approach allows for the unambiguous determination of complex configurations and stability constants. hzdr.de Similar computational approaches are applied to yttrium systems, as seen in the DFT investigation of yttrium oxyhydride structures, which helps in understanding local atomic environments. nih.gov These computational studies are essential for interpreting experimental data and predicting the behavior of yttrium-citrate at a molecular level.

Predictive Modeling of Binding Modes and Interfacial Behavior

Predictive computational modeling encompasses a range of techniques used to forecast the chemical behavior of yttrium citrate, including its speciation in complex solutions and its binding interactions at interfaces. These models are crucial for anticipating the fate of the radiopharmaceutical in vivo.

Computer simulations have been used to model the speciation of trivalent yttrium (Y³⁺) in human blood plasma. chem-soc.sinih.gov Using a model that includes 9 metals, 43 ligands, and over 6100 possible complexes, simulations predicted the distribution of yttrium among various low-molecular-mass (LMM) species. chem-soc.sinih.gov The results identified the yttrium-citrate complex (YCit) as the most significant LMM species, accounting for 48% of the total LMM yttrium pool. chem-soc.sinih.gov Other significant species included carbonate complexes, Y(CO₃)₂ (32%) and Y(CO₃) (11%). chem-soc.sinih.gov This modeling highlights citrate's crucial role as a binding and mobilizing ligand for yttrium in a biological environment. chem-soc.sinih.gov

At the interfacial level, predictive modeling has been used to understand the binding modes of citrate to nanoparticle surfaces. MD simulations of citrate on YF₃ nanoparticles predicted two primary binding modes: a bidentate coordination to two separate yttrium atoms and a monodentate coordination to a single yttrium atom. acs.orgcsic.es The model also successfully predicted a temperature-dependent self-assembly mechanism driven by the formation of citrate bridges between nanoparticles, a key interfacial behavior. acs.org The high stability of this bridge, as calculated by its free energy of formation, explains the experimental observation of nanoparticle aggregation into larger supraparticles at elevated temperatures. acs.org These predictive models, which integrate and explain experimental observations, are invaluable for designing and interpreting the behavior of yttrium-based nanomaterials and radiopharmaceuticals.

| Yttrium Species | Percentage of Total LMM Pool | Modeling Program | Source |

|---|---|---|---|

| YCit | 48% | HySS2009 | chem-soc.sinih.gov |

| Y(CO₃)₂ | 32% | HySS2009 | chem-soc.sinih.gov |

| Y(CO₃) | 11% | HySS2009 | chem-soc.sinih.gov |

Q & A

Q. What are the standard protocols for synthesizing yttrium citrate Y-90, and how do reaction conditions influence product purity?

- Methodological Answer : Yttrium citrate Y-90 is synthesized by reacting freshly precipitated yttrium hydroxide with citric acid or monosodium citrate under controlled pH (4.3–7.0) and hydrothermal conditions (80–100°C for 14 days). Critical parameters include maintaining pH below 7.0 to favor citrate stability over hydroxide formation and ensuring prolonged reaction times to achieve crystalline yttrium citrate dihydrate. Purification involves ion-exchange chromatography to separate Y-90 from parent isotopes like Sr-90 . Characterization via XRD confirms crystallinity, while TGA identifies decomposition stages (e.g., water and CO₂ release) .

Q. How is yttrium citrate Y-90 characterized to ensure radiochemical stability and purity?

- Methodological Answer : Radiochemical purity is validated using:

- CHN analysis : Determines elemental composition and hydration state.

- XRD : Confirms crystalline structure and phase identity.

- Thermogravimetric analysis (TGA) : Assesses thermal decomposition behavior and stability under synthetic air.

- Beta counting : Quantifies Y-90 activity post-purification, accounting for decay kinetics (64-hour half-life) .

Q. What are the primary applications of yttrium citrate Y-90 in preclinical research?

- Methodological Answer : Preclinical studies focus on:

- Radiosynovectomy : Evaluating colloidal Y-90 citrate for joint inflammation treatment, with particle size optimization (e.g., 2–5 µm) to balance irradiation homogeneity and leakage risks .

- Liver cancer models : Assessing tumor targeting via intra-arterial delivery, using microsphere-based carriers to measure dose-response relationships .

Advanced Research Questions

Q. How can researchers optimize yttrium citrate Y-90 synthesis for specific biomedical applications (e.g., radiosynovectomy vs. tumor therapy)?

- Methodological Answer : Tailor synthesis by adjusting:

- Particle size : Smaller particles (<10 µm) enhance synovial retention in radiosynovectomy but require surface modification to prevent leakage .

- Chelation stability : Use citrate-to-yttrium molar ratios >3:1 to improve colloidal stability at physiological pH (7.0–7.5) .

- Carrier systems : Encapsulate Y-90 citrate in biodegradable polymers (e.g., PLGA) for controlled release in tumor therapy .

Q. What methodologies address discrepancies in clinical efficacy data for Y-90 radioembolization in hepatocellular carcinoma (HCC)?

- Methodological Answer : Contradictions in survival outcomes (e.g., TARGET study vs. real-world registries) arise from:

- Patient stratification : Differences in tumor stage, liver function, and prior therapies.

- Dosimetry variability : Use of personalized dosimetry (e.g., partition model vs. body surface area) to standardize radiation delivery .

- Endpoint selection : Prioritize time-to-progression over overall survival in heterogeneous cohorts. Meta-analyses should adjust for confounders like concurrent therapies .

Q. How can environmental behavior studies of Y-90 citrate inform safe disposal and ecological risk assessments?

- Methodological Answer : Assess environmental impact via:

- Bioaccumulation assays : Measure Y-90 uptake in aquatic organisms (e.g., Ulva lactuca) under varying pH and competing ion conditions .

- Sediment adsorption studies : Quantify Y-90 binding to carbonate-rich sediments using gamma spectrometry and sequential extraction .

- Leachate modeling : Predict groundwater contamination risks using solubility data (minimum solubility at pH 4.3–9.2) .

Q. What experimental designs are critical for validating Y-90 citrate’s therapeutic efficacy in metastatic liver cancer models?

- Methodological Answer : Key considerations include:

- Tumor models : Use orthotopic or patient-derived xenografts (PDX) to mimic human metastatic liver cancer .

- Dosimetry validation : Employ SPECT/CT imaging with surrogate isotopes (e.g., 99mTc-MAA) to map microsphere distribution pre-treatment .

- Combination therapies : Test synergy with immune checkpoint inhibitors or tyrosine kinase inhibitors, using endpoints like tumor immune infiltrate analysis .

Data Analysis and Reproducibility

Q. How should researchers address variability in Y-90 activity measurements across laboratories?

- Methodological Answer : Standardize protocols by:

- Cross-calibration : Use NIST-traceable reference sources for beta counters .

- Decay correction : Apply Bateman equations to account for Sr-90/Y-90 secular equilibrium (97.5% equilibrium at 14 days post-purification) .

- Uncertainty quantification : Report combined uncertainties (e.g., ±5% for chemical recovery, ±3% for counting efficiency) using error propagation models .

Q. What strategies ensure reproducibility in Y-90 citrate synthesis and characterization?

- Methodological Answer : Adhere to:

- Open protocols : Publish detailed synthesis steps (e.g., reagent concentrations, pH adjustment methods) in supplementary materials .

- Inter-lab validation : Share characterized samples (e.g., XRD patterns, TGA curves) via repositories for cross-validation .

- FAIR data principles : Deposit raw datasets (e.g., activity counts, thermal profiles) in public repositories with metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.